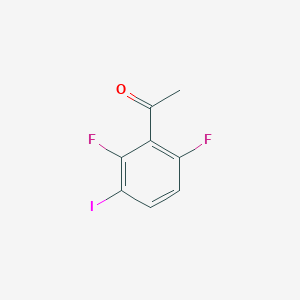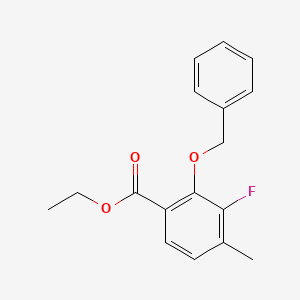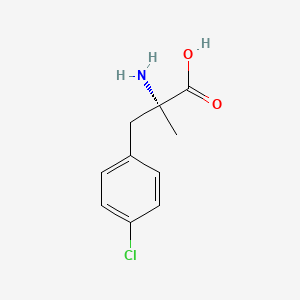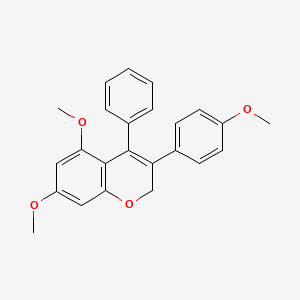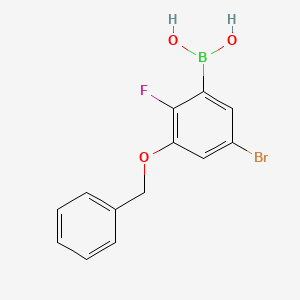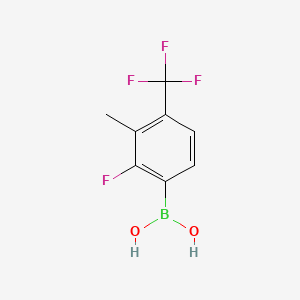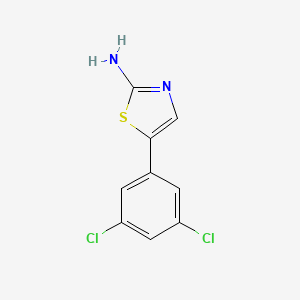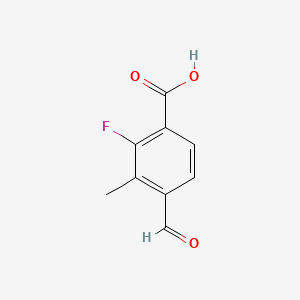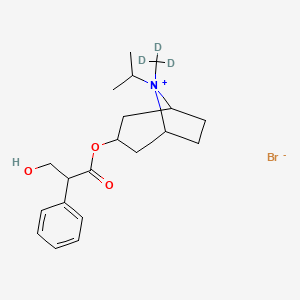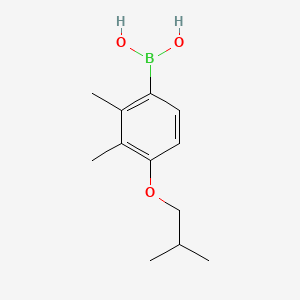
(4-Isobutoxy-2,3-dimethylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Isobutoxy-2,3-dimethylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with isobutoxy and dimethyl groups. It is commonly used in various chemical reactions, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isobutoxy-2,3-dimethylphenyl)boronic acid typically involves the reaction of 4-isobutoxy-2,3-dimethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:
Temperature: Room temperature to 0°C
Solvent: Anhydrous ether or tetrahydrofuran
Reagents: 4-isobutoxy-2,3-dimethylphenyl magnesium bromide, trimethyl borate, water
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by boronation and hydrolysis. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
(4-Isobutoxy-2,3-dimethylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The isobutoxy and dimethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), temperature (80-100°C)
Oxidation: Hydrogen peroxide or other oxidizing agents, solvent (e.g., acetonitrile), temperature (room temperature to 50°C)
Substitution: Electrophiles (e.g., halogens), solvent (e.g., dichloromethane), temperature (0-25°C)
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: Phenols
Substitution: Halogenated derivatives
科学的研究の応用
(4-Isobutoxy-2,3-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to form stable complexes with diols.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its reactivity and stability.
作用機序
The mechanism of action of (4-Isobutoxy-2,3-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The palladium catalyst forms a new carbon-carbon bond and regenerates the active catalyst.
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2,3-Dimethylphenylboronic acid
Uniqueness
(4-Isobutoxy-2,3-dimethylphenyl)boronic acid is unique due to the presence of the isobutoxy group, which provides steric hindrance and electronic effects that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous.
特性
分子式 |
C12H19BO3 |
|---|---|
分子量 |
222.09 g/mol |
IUPAC名 |
[2,3-dimethyl-4-(2-methylpropoxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H19BO3/c1-8(2)7-16-12-6-5-11(13(14)15)9(3)10(12)4/h5-6,8,14-15H,7H2,1-4H3 |
InChIキー |
OGFYWXGWDBOCRG-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=C(C=C1)OCC(C)C)C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-7'-[[Bis(1-methylethyl)amino]carbonyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-carboxylic acid](/img/structure/B14022986.png)


